(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride
Description
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a small-molecule compound featuring a pyrazine core linked to a 3-amino-piperidine moiety via a ketone bridge, formulated as a hydrochloride salt to enhance stability and solubility. Its 3-amino-piperidinyl group is a critical pharmacophore shared with clinically validated drugs such as linagliptin, underscoring its relevance in medicinal chemistry .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c11-8-2-1-5-14(7-8)10(15)9-6-12-3-4-13-9;/h3-4,6,8H,1-2,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNDQGCHFEULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671559 | |
| Record name | (3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-35-1 | |
| Record name | (3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 3-Aminopiperidine Core
The 3-aminopiperidine moiety is a critical structural component. Its preparation typically involves:
- Cyclization and Reduction Steps :
Starting from (R)-2,5-diaminopentanoic acid hydrochloride, a sequence involving esterification, cyclization, and reduction is employed to generate (R)-3-aminopiperidine dihydrochloride.- Esterification: (R)-2,5-diaminopentanoic acid hydrochloride is reacted with acetyl chloride in methanol at 0–15°C, followed by heating at 45–65°C to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.
- Cyclization: This ester undergoes cyclization with sodium methoxide in methanol at low temperatures (around -10°C to 0°C), followed by acidification with hydrochloric acid in methanol to form (R)-3-aminopiperidin-2-one hydrochloride.
- Reduction: The lactam (R)-3-aminopiperidin-2-one hydrochloride is then reduced using lithium aluminum hydride in tetrahydrofuran (THF) at 25–35°C, with subsequent heating at 55–65°C, to yield (R)-3-aminopiperidine dihydrochloride. The product is isolated by filtration.
This multistep process is scalable, with reported batch sizes of several kilograms, indicating industrial applicability.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Product |
|---|---|---|---|---|
| Esterification | Acetyl chloride, methanol | 0 to 15; 45 to 65 | Methanol | (R)-methyl 2,5-diaminopentanoate dihydrochloride |
| Cyclization | Sodium methoxide, methanol; HCl acidification | -10 to 0; 0 to 20 | Methanol | (R)-3-aminopiperidin-2-one hydrochloride |
| Reduction | Lithium aluminum hydride | 25 to 35; 55 to 65 | Tetrahydrofuran | (R)-3-aminopiperidine dihydrochloride |
Formation of Hydrochloride Salt
The final hydrochloride salt form is usually obtained by:
- Treating the free amine compound with concentrated hydrochloric acid in an appropriate solvent (e.g., methanol or tetrahydrofuran).
- Isolation by filtration or crystallization from solvents such as methanol, methyl tert-butyl ether, or their mixtures, often at controlled temperatures (0–20°C) to ensure high purity and yield.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Solvent(s) | Temperature Range (°C) | Isolation Method | Notes |
|---|---|---|---|---|---|
| Esterification | Acetyl chloride + (R)-2,5-diaminopentanoic acid HCl | Methanol | 0–15; 45–65 | Filtration | Scale: kg quantities |
| Cyclization + Acidification | Sodium methoxide + HCl | Methanol | -10 to 20 | Filtration | Formation of lactam hydrochloride |
| Reduction | Lithium aluminum hydride | Tetrahydrofuran | 25–35; 55–65 | Filtration | Produces (R)-3-aminopiperidine dihydrochloride |
| Coupling with Pyrazinyl | Halogenated pyrazine + base (e.g., DIPEA) | NMP, acetonitrile | 70–140 | Filtration, crystallization | Formation of pyrazinyl methanone derivative |
| Hydrochloride Salt Formation | Concentrated HCl | Methanol, THF, or mixtures | 0–20 | Crystallization/filtration | Yields hydrochloride salt |
Research Findings and Optimization Notes
Temperature Control : Precise temperature control during esterification and cyclization steps is crucial for high yield and purity, typically maintaining low temperatures during base addition and moderate heating during reaction progression.
Solvent Choice : Methanol and tetrahydrofuran are preferred solvents for their ability to dissolve intermediates and facilitate reactions; polar aprotic solvents like NMP are effective for coupling steps involving halogenated pyrazines.
Scale-Up Feasibility : The processes have been demonstrated on multi-kilogram scales with consistent yields and purity, indicating their suitability for industrial production.
Purification : Filtration and crystallization are the primary methods for isolating intermediates and final products, with washing steps using methanol or ethanol to remove impurities.
Chemical Reactions Analysis
Substitution Reactions
The amino group on the piperidine ring enables nucleophilic substitution reactions. Common transformations include:
Key observations:
-
Acylation occurs preferentially at the piperidine amino group over the pyrazine nitrogen due to steric and electronic factors .
-
Alkylation under basic conditions requires anhydrous environments to prevent hydrolysis of the methanone group.
Reduction Reactions
The pyrazine ring undergoes selective hydrogenation under controlled conditions:
| Target Site | Reagents/Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Pyrazine ring | H₂ (1 atm), Pd/C, EtOH | Partially saturated dihydropyrazine | >90% | |
| Methanone group | NaBH₄, MeOH, 0°C | Secondary alcohol derivative | 68% |
Notable findings:
-
Complete saturation of the pyrazine ring requires high-pressure hydrogenation (5 atm) with Raney Ni.
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The hydrochloride salt enhances stability during reduction by preventing enolization side reactions.
Oxidation Reactions
Oxidative transformations occur at both heterocyclic systems:
| Reaction Focus | Oxidizing Agent | Products | Notes | Source |
|---|---|---|---|---|
| Piperidine ring | KMnO₄, H₂O, Δ | Pyridine-N-oxide derivative | Forms stable oxide | |
| Pyrazine ring | mCPBA, DCM | Pyrazine di-N-oxide | Requires stoichiometric control |
Experimental insights:
-
Oxidation of the piperidine ring proceeds without cleavage of the methanone linkage .
-
Over-oxidation of pyrazine can lead to ring-opening products if reaction times exceed 2 hours.
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated derivatives:
| Coupling Type | Catalytic System | Partner | Application | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Amino-functionalized analogs |
Performance metrics:
-
Suzuki couplings achieve 85-92% yields when using brominated pyrazine precursors .
-
Buchwald-Hartwig aminations show superior efficiency compared to Ullmann-type reactions under similar conditions .
Salt Formation & Acid-Base Behavior
The hydrochloride salt participates in pH-dependent equilibria:
Critical considerations:
-
Free base generation (pH >9) increases lipid solubility but reduces crystallinity .
-
Counterion exchange improves compatibility with non-polar reaction media.
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Process | Mass Loss | Products Identified | Source |
|---|---|---|---|---|
| 180-220°C | Dehydration | 5.2% | Anhydro compound | |
| 250-300°C | Ring fragmentation | 41.7% | CO, NH₃, HCN |
Stability protocols:
-
Storage below -20°C in argon atmosphere prevents thermal degradation.
-
Microwave-assisted reactions should maintain temperatures <150°C to avoid decomposition.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its unique structure, which allows it to interact with various biological targets. It is being investigated for its efficacy in treating conditions such as:
- Cancer : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurodegenerative diseases.
Biological Research
In biological studies, (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride serves as a probe to investigate biochemical pathways. Its interactions with enzymes and receptors provide insights into cellular processes.
Industrial Applications
The compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development.
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives were tested against resistant bacterial strains using the broth microdilution method. Some compounds exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating comparable or superior efficacy against these strains.
Mechanism of Action
The mechanism of action of (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Linagliptin (BI 1356)
- Structural Features: Linagliptin contains an 8-[(3R)-3-amino-piperidin-1-yl] group attached to a purine-dione core, substituted with a butynyl side chain and a quinazoline methyl group .
- Target/Mechanism : Potent DPP-4 inhibitor, enhancing incretin hormone activity to improve glycemic control .
- Therapeutic Use : Approved for type 2 diabetes mellitus .
- Safety Profile: No rash reported in Phase I trials across diverse populations, unlike piperazine-based analogs .
- Patent Status: Covered under multiple patents for xanthine derivatives with 3-amino-piperidinyl groups .
(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone Hydrochloride
- Structural Features: Differs by a 4-hydroxy-piperidine group instead of 3-amino-piperidine .
- Hydrochloride salt formulation suggests improved solubility .
- Applications: Limited data, but structural similarity to DPP-4 inhibitors implies possible overlap in therapeutic targets .
8-[3-Amino-piperidin-1-yl]-Xanthine Derivatives
- Structural Features: Xanthine core with 3-amino-piperidinyl substitution at position 8, as described in European patents .
- Target/Mechanism : Likely DPP-4 or related enzymatic targets, given structural parallels to linagliptin .
- Therapeutic Use : Patent claims include diabetes and metabolic disorders .
- Safety: No rash reported in clinical analogs, contrasting with piperazine-containing compounds .
Comparative Analysis Table
Key Research Findings and Implications
- Structural-Activity Relationship (SAR): The 3-amino-piperidinyl group is critical for DPP-4 inhibition and reduced adverse effects (e.g., rash) compared to piperazine analogs . Substitution at the 4-position (hydroxy vs. amino) may modulate solubility or target engagement .
- Safety: Clinical trials of linagliptin demonstrate that 3-amino-piperidine derivatives are well-tolerated, supporting their preferential use over piperazine-based scaffolds .
- Formulation : Hydrochloride salts are common across these compounds, enhancing bioavailability and stability .
Biological Activity
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, with the chemical formula CHClNO and a molecular weight of 242.71 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and a pyrazine moiety, which are known for their diverse pharmacological properties.
The compound is represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are details from recent research findings.
Antimicrobial Activity
Research indicates that compounds containing piperidine and pyrazine derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For example, derivatives with similar structures demonstrated MIC values ranging from 0.5 to 4 μg/mL against standard strains and higher against resistant strains .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis (standard) |
| Compound B | 4 | M. tuberculosis (resistant) |
| Compound C | 1000 | Other microorganisms |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of pyrazine and piperidine can induce apoptosis in cancer cell lines. For instance, certain synthesized compounds exhibited cytotoxicity in FaDu hypopharyngeal tumor cells, with IC50 values indicating significant potency compared to standard treatments like bleomycin .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. For example, compounds with similar piperidine structures have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in both antimicrobial and anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of piperidine derivatives revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with zone of inhibition measurements supporting their efficacy .
Case Study 2: Anticancer Potential
In another investigation, a series of piperidinothiosemicarbazones were tested against various cancer cell lines, showing promising results in terms of cell viability reduction and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride?
- Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with functionalized piperidine precursors. For example, chlorination of pyrazine intermediates using reagents like thionyl chloride under reflux can introduce reactive sites for subsequent nucleophilic substitution . Piperidine moieties are often functionalized with amino groups before coupling, using catalysts such as palladium for cross-coupling reactions. Purification is critical; column chromatography with silica gel or reverse-phase HPLC ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-chlorination or incomplete coupling .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or degradation .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption. Dust formation should be minimized through controlled dispensing (e.g., gloveboxes).
- PPE : Wear nitrile gloves, safety goggles, and respiratory protection (P95 masks) to prevent exposure .
| Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | 2–8°C | |
| Container | Airtight, desiccated | |
| PPE | Gloves, goggles, mask |
Q. What analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify piperidine and pyrazine ring connectivity. Aromatic protons in pyrazine resonate at δ 8.5–9.5 ppm, while piperidine protons appear between δ 1.5–3.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 238.1).
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement?
- Methodological Answer : Use SHELX software for robust refinement:
- SHELXL : Optimizes anisotropic displacement parameters for heavy atoms. Apply restraints to disordered piperidine rings.
- SHELXD : Resolves phase ambiguities in twinned crystals via dual-space recycling .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
| SHELX Module | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| SHELXD | Experimental phasing |
Q. What strategies link structural modifications to pharmacological activity?
- Methodological Answer :
- Comparative SAR : Compare with analogs like linagliptin (a DPP-IV inhibitor with a 3-amino-piperidin-1-yl group). Replace pyrazine with purine to assess enzyme binding affinity changes .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DPP-IV). Prioritize substituents that enhance hydrogen bonding (e.g., pyrazine’s nitrogen atoms) .
- In Vivo Profiling : Dose-response studies in diabetic models (e.g., streptozotocin-induced rats) evaluate glucose-lowering efficacy vs. toxicity (e.g., rash incidence) .
Q. How should contradictory biological activity data be analyzed?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
- Structural Analog Cross-Validation : Compare results with structurally validated compounds (e.g., linagliptin’s lack of rash in Phase I trials despite similar piperidine motifs) .
Key Considerations for Experimental Design
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate refinement. Use synchrotron radiation for weakly diffracting crystals .
- Pharmacology : Include positive controls (e.g., sitagliptin for DPP-IV inhibition) to benchmark activity .
- Safety Profiling : Monitor for off-target effects (e.g., histamine release) using mast cell degranulation assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
